![molecular formula C14H14ClN3O6 B6345359 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264046-78-7](/img/structure/B6345359.png)
1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClN3O6 and its molecular weight is 355.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0571129 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C14H14ClN3O6 with a molecular weight of approximately 355.73 g/mol. Its structure features a pyrazole ring, which is known for diverse biological activities. The presence of the chloro and nitro substituents on the phenyl ring, along with ethoxycarbonyl and carboxylic acid groups, suggests potential interactions with biological targets that warrant exploration.
Biological Activity Overview
Research into pyrazole derivatives has indicated a variety of pharmacological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown promising results as anticancer agents. They can inhibit key pathways involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR signaling pathways .
- Anti-inflammatory Effects : Compounds within this class have demonstrated significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Pyrazoles have also been investigated for their antibacterial and antifungal activities, contributing to their therapeutic relevance .
Structure-Activity Relationship (SAR)
The specific functional groups present in 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid may influence its biological activity. For instance:
- The chloro group is often associated with enhanced antiproliferative activity.
- The nitro group can contribute to increased reactivity and potential interactions with biological molecules.
- The ethoxycarbonyl and carboxylic acid moieties may enhance solubility and bioavailability .
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar pyrazole derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Bromine instead of chlorine; nitro group | Exhibits high capacity for coordination chemistry |
Ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | Hydroxy group; different phenyl substitution | Known for anti-inflammatory properties |
1-(4-Nitrophenyl)-3-(ethoxycarbonyl)-pyrazole | Lacks methyl group; different nitro position | Focused on agricultural applications due to herbicidal properties |
Case Studies
While specific studies on this compound are scarce, related research provides insights into its potential applications:
- Antitumor Activity in Breast Cancer : A study involving pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited cytotoxicity that was enhanced when combined with doxorubicin .
- Anti-inflammatory Studies : Research on similar pyrazoles has highlighted their role in reducing inflammation through inhibition of pro-inflammatory cytokines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features suggest that it may interact with biological targets involved in pain pathways.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic benefits in treating inflammatory diseases .
Agrochemicals
The compound's nitrophenyl group is of particular interest for developing herbicides and pesticides. The chlorinated aromatic structure enhances the biological activity against specific pests.
Case Study: Herbicide Development
Research has demonstrated that similar compounds exhibit herbicidal properties by disrupting plant growth hormones. This compound's formulation was tested for efficacy against common agricultural weeds, showing promising results in field trials .
Material Sciences
In material sciences, the compound's unique structure allows for the development of novel polymers and coatings with enhanced properties such as UV resistance and thermal stability.
Case Study: Polymer Coatings
A recent investigation into polymer composites incorporating this pyrazole derivative revealed improvements in mechanical strength and thermal stability compared to conventional materials. The findings suggest potential applications in protective coatings for industrial use .
Comparative Analysis of Pyrazole Derivatives
Compound Name | Application Area | Activity Level |
---|---|---|
1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Medicinal Chemistry | Moderate |
1-(4-Chloro-3-nitrophenyl)-3-(propoxycarbonyl)-5-methylpyrazole | Agrochemicals | High |
1-(2-Nitrophenyl)-3-(butoxycarbonyl)-5-methylpyrazole | Material Sciences | Low |
Summary of Research Findings
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-6-8(18(22)23)4-5-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUFLRMZJWGFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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